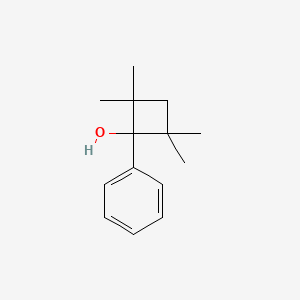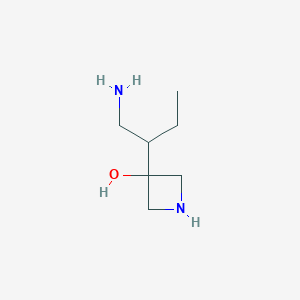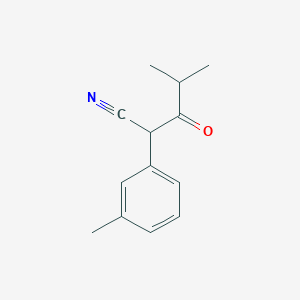
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a nitrile group (-C≡N) attached to a pentane chain, which also contains a ketone group (3-oxo) and two methyl groups (4-methyl and 3-methylphenyl)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are selected based on their efficiency and environmental impact. The final product is typically purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Various substituted nitriles and amides.
Scientific Research Applications
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The ketone group may also participate in nucleophilic addition reactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(3-methylphenyl)-3-oxobutanenitrile
- 4-Methyl-2-(3-methylphenyl)-3-oxopropanenitrile
- 4-Methyl-2-(3-methylphenyl)-3-oxohexanenitrile
Uniqueness
4-Methyl-2-(3-methylphenyl)-3-oxopentanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-methyl-2-(3-methylphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)13(15)12(8-14)11-6-4-5-10(3)7-11/h4-7,9,12H,1-3H3 |
InChI Key |
OOKJTNKCIZRJEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C#N)C(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


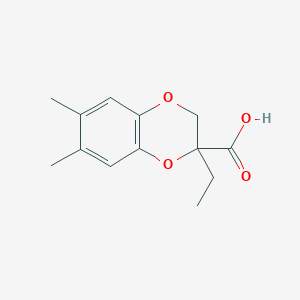
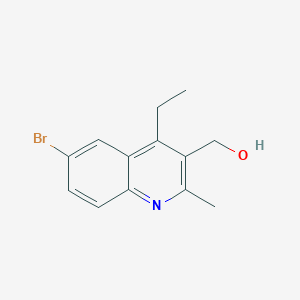
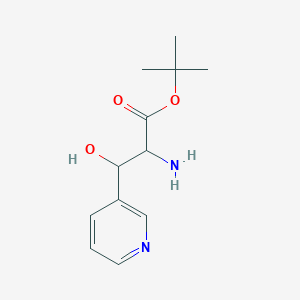
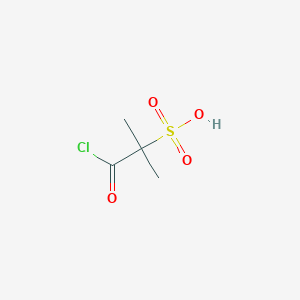

![Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B13210552.png)
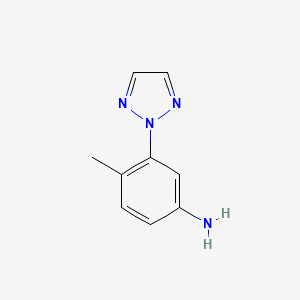
![1-Benzyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13210558.png)
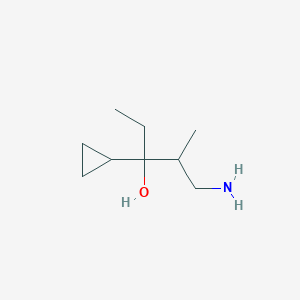
![tert-Butyl N-[3-(3-aminophenyl)cyclohexyl]carbamate](/img/structure/B13210572.png)
![5-[(5-Methoxy-1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13210574.png)
amine](/img/structure/B13210575.png)
